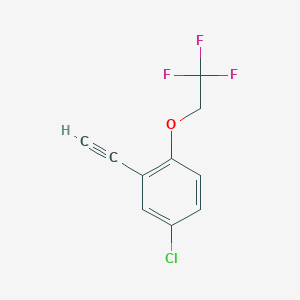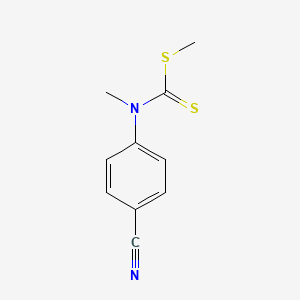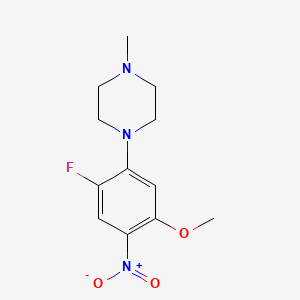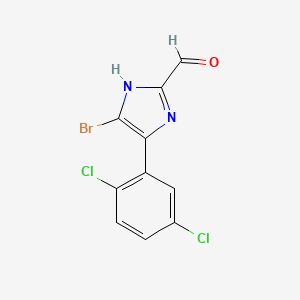
N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32220400 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its applications span across chemistry, biology, medicine, and industry, making it a compound of significant interest to researchers and professionals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220400 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. The exact details of the synthetic routes and reaction conditions are often proprietary, but they generally follow standard organic synthesis protocols.
Industrial Production Methods
In an industrial setting, the production of MFCD32220400 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Industrial production methods also incorporate purification steps, such as crystallization or chromatography, to isolate the compound from by-products and impurities.
化学反応の分析
Types of Reactions
MFCD32220400 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32220400 include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from the reactions of MFCD32220400 depend on the specific reaction conditions and reagents used
科学的研究の応用
MFCD32220400 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create new compounds and materials with desired properties.
Biology: The compound is used in biochemical assays and studies to understand biological processes and interactions at the molecular level.
Medicine: MFCD32220400 is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.
Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
作用機序
The mechanism of action of MFCD32220400 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
MFCD32220400 can be compared with other similar compounds, such as:
Modafinil: A wakefulness-promoting agent with a similar structure but different pharmacological effects.
Flmodafinil: An analog of modafinil with enhanced potency and selectivity.
Adrafinil: A prodrug of modafinil that is metabolized into the active compound in the body.
Uniqueness
What sets MFCD32220400 apart from these similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it suitable for a wide range of applications, from basic research to industrial production, highlighting its significance in the scientific community.
特性
分子式 |
C16H11F9N2O3S |
|---|---|
分子量 |
482.3 g/mol |
IUPAC名 |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C16H11F9N2O3S/c17-13(18,19)9-27(31(29,30)12-2-1-7-26-8-12)11-5-3-10(4-6-11)14(28,15(20,21)22)16(23,24)25/h1-8,28H,9H2 |
InChIキー |
SKHAYIWUJUGYQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)

![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)


![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)






